molecular formula C6H11NO B2773448 3-Hydroxy-2,2-dimethylbutanenitrile CAS No. 50654-41-6

3-Hydroxy-2,2-dimethylbutanenitrile

Cat. No.: B2773448
CAS No.: 50654-41-6
M. Wt: 113.16
InChI Key: LNDYIZFLFMYMEO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-Keto-2,2-dimethylbutanenitrile or 3-Carboxy-2,2-dimethylbutanenitrile.

    Reduction: 3-Amino-2,2-dimethylbutanenitrile.

    Substitution: 3-Halo-2,2-dimethylbutanenitrile.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3-Hydroxy-2-methylbutanenitrile: Similar structure but with one less methyl group.

    2-Hydroxy-2,2-dimethylbutanenitrile: Hydroxyl group at a different position.

    3-Hydroxy-2,2-dimethylpropanenitrile: Shorter carbon chain.

Uniqueness: 3-Hydroxy-2,2-dimethylbutanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Hydroxy-2,2-dimethylbutanenitrile (C6H11NO) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl group and a nitrile functional group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula: C6H11NO
  • Molecular Weight: 113.16 g/mol
  • Functional Groups: Hydroxyl (-OH) and nitrile (-C≡N)

The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the hydroxyl group can enhance the solubility and membrane permeability of the compound, potentially leading to increased efficacy against microbial pathogens.
  • Cytotoxic Effects : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve apoptosis induction through caspase-dependent and independent pathways .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, likely due to the ability to modulate oxidative stress pathways. The nitrile group may play a role in this activity by acting as an electron-withdrawing group, enhancing the stability of reactive intermediates .

Toxicity Profile

Despite its promising biological activities, this compound also presents certain toxicity concerns:

  • Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin (H302, H312) according to safety data sheets. This indicates a need for careful handling in laboratory settings .
  • Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health and the environment.

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing this compound highlighted its structural characteristics using NMR spectroscopy and X-ray crystallography. The results confirmed the expected geometric configuration and provided insights into its potential reactivity .
  • In Vitro Studies : A series of in vitro experiments evaluated the cytotoxic effects on various cancer cell lines. The findings indicated that at low micromolar concentrations, this compound significantly reduced cell viability in prostate cancer cells (22Rv1), demonstrating a selective toxicity profile .

Data Table

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityObservations
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values in low micromolar range
AntimicrobialExhibited antimicrobial properties against Gram-positive bacteria
NeuroprotectionModulated oxidative stress markers in neuronal cell cultures

Properties

IUPAC Name

3-hydroxy-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6(2,3)4-7/h5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYIZFLFMYMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50654-41-6
Record name 3-hydroxy-2,2-dimethylbutanenitrile
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